molecular formula C8H18O3 B12654715 (R*,S*)-(1)-3,3'-Oxydibutanol CAS No. 94109-66-7

(R*,S*)-(1)-3,3'-Oxydibutanol

Cat. No.: B12654715
CAS No.: 94109-66-7
M. Wt: 162.23 g/mol
InChI Key: ZIYSJVFROIOYRQ-OCAPTIKFSA-N
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Description

(R*,S*)-(1)-3,3’-Oxydibutanol is a chiral compound with two stereocenters It is a type of diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R*,S*)-(1)-3,3’-Oxydibutanol typically involves the reaction of butanediol with an oxidizing agent to form the desired diol. One common method is the catalytic hydrogenation of butanediol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of (R*,S*)-(1)-3,3’-Oxydibutanol often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(R*,S*)-(1)-3,3’-Oxydibutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield butanone or butanal, while reduction can produce butanol or butane.

Scientific Research Applications

(R*,S*)-(1)-3,3’-Oxydibutanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing into its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (R*,S*)-(1)-3,3’-Oxydibutanol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can participate in redox reactions, altering the oxidative state of other molecules and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A similar diol with hydroxyl groups at the terminal carbons.

    2,3-Butanediol: Another diol with hydroxyl groups on adjacent carbons.

    Glycerol: A triol with three hydroxyl groups, often used in similar applications.

Uniqueness

(R*,S*)-(1)-3,3’-Oxydibutanol is unique due to its specific stereochemistry and the position of its hydroxyl groups. This gives it distinct chemical properties and reactivity compared to other diols. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

94109-66-7

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

(3S)-3-[(2R)-4-hydroxybutan-2-yl]oxybutan-1-ol

InChI

InChI=1S/C8H18O3/c1-7(3-5-9)11-8(2)4-6-10/h7-10H,3-6H2,1-2H3/t7-,8+

InChI Key

ZIYSJVFROIOYRQ-OCAPTIKFSA-N

Isomeric SMILES

C[C@H](CCO)O[C@@H](C)CCO

Canonical SMILES

CC(CCO)OC(C)CCO

Origin of Product

United States

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